molecular formula C4H10O B167116 Ether-d10 CAS No. 2679-89-2

Ether-d10

Cat. No.: B167116
CAS No.: 2679-89-2
M. Wt: 84.18 g/mol
InChI Key: RTZKZFJDLAIYFH-MWUKXHIBSA-N
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Description

It is a laboratory chemical primarily used as a solvent in various scientific research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular formula of 2,2’-Oxybis((2H5)ethane) is C4H10O, and it has a molecular weight of 84.18 g/mol.

Mechanism of Action

Target of Action

The primary target of Diethyl ether-d10 is the central nervous system . It is used widely as a general anesthetic in animal research .

Mode of Action

As a deuterated compound, Diethyl this compound interacts with its targets in a similar manner to its non-deuterated counterpart, diethyl ether. The deuterium atoms replace the hydrogen atoms in the ether molecule, which can result in what is known as the kinetic isotope effect. This can lead to slower reaction rates when the compound interacts with its targets, potentially altering the outcomes of those interactions .

Biochemical Pathways

It is known that the compound is used as an nmr solvent to propose the structure for certain compounds based on the nmr data . This suggests that it may interact with a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Diethyl this compound is limited. The metabolism and excretion of the compound would depend on the specific biological system in which it is used .

Result of Action

The molecular and cellular effects of Diethyl this compound’s action would depend on the specific context of its use. As an NMR solvent, it is used to propose the structure for certain compounds based on the NMR data . This suggests that its primary effect at the molecular level is to facilitate the analysis of other compounds.

Action Environment

The action, efficacy, and stability of Diethyl this compound can be influenced by various environmental factors. For instance, it is known to be a flammable liquid, and precautions must be taken to prevent fire and explosion . Additionally, it should be used in a well-ventilated area to avoid inhalation of its vapors .

Preparation Methods

2,2’-Oxybis((2H5)ethane) can be synthesized through the deuteration of diethyl ether. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) or other deuterated reagents under controlled conditions . Industrial production methods may involve the use of deuterated ethanol as a starting material, followed by catalytic hydrogenation to produce the deuterated ether .

Chemical Reactions Analysis

2,2’-Oxybis((2H5)ethane) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form peroxides, which are highly reactive and potentially explosive.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Oxybis((2H5)ethane) is widely used in scientific research due to its unique properties:

    NMR Solvent: It is a deuterated NMR solvent used to analyze the structure of molecules in NMR spectroscopy.

    Structure Determination: It helps in proposing the structure of complex organic compounds based on NMR data.

    Engine Performance Studies: It is used in studies investigating the impact of adding diethyl ether to pyrolysis oil derived from mixed plastic waste on engine performance, combustion characteristics, and emissions.

Comparison with Similar Compounds

2,2’-Oxybis((2H5)ethane) can be compared with other deuterated solvents such as:

    Deuterated Chloroform (CDCl3): Commonly used in NMR spectroscopy but has different solvent properties.

    Deuterated Dimethyl Sulfoxide (DMSO-d6): Another NMR solvent with different solubility and chemical properties.

    Deuterated Methanol (CD3OD): Used in NMR but has different reactivity and solvent characteristics.

The uniqueness of 2,2’-Oxybis((2H5)ethane) lies in its specific application in NMR spectroscopy and its ability to provide a clear, deuterated environment for accurate molecular analysis.

Properties

IUPAC Name

1,1,1,2,2-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZKZFJDLAIYFH-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181301
Record name 2,2'-Oxybis((2H5)ethane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2679-89-2
Record name Diethyl-d10 ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2679-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxybis((2H5)ethane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis((2H5)ethane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis[[2H5]ethane]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is diethyl ether-d10 preferred over regular diethyl ether in certain research applications?

A1: Diethyl this compound's utility stems from the replacement of hydrogen atoms with deuterium. This isotopic substitution allows researchers to investigate reaction mechanisms and molecular dynamics more effectively. For instance, in NMR spectroscopy, the deuterium atoms provide a distinct signal, simplifying spectral interpretation and enabling the study of specific molecular interactions. [, , ]

Q2: Can you elaborate on the use of diethyl this compound in understanding reaction mechanisms, particularly in organometallic chemistry?

A2: Diethyl this compound plays a crucial role in deciphering reaction pathways involving organometallic compounds. [, ] By using diethyl this compound as a solvent, researchers can track deuterium incorporation or exchange within the reacting molecules. This information helps identify reactive intermediates, understand the sequence of bond-breaking and bond-forming events, and ultimately elucidate the overall reaction mechanism.

Q3: How does diethyl this compound affect the analysis of NMR spectra compared to regular diethyl ether?

A4: In NMR spectroscopy, diethyl this compound offers a significant advantage. Its deuterium atoms have a different nuclear spin compared to hydrogen, resulting in distinct NMR signals. This difference simplifies the spectrum, reducing signal overlap and facilitating the interpretation of complex mixtures. [, ] Researchers can then focus on the signals from the compound of interest without interference from the solvent signals.

Q4: The research mentions "torsional motion" in diethyl ether when excited to a Rydberg state. Can you explain what this means and its significance?

A5: Torsional motion refers to the rotation around a chemical bond. In the case of diethyl ether, the research investigated the rotation around the C-O-C bonds. [] Using two-photon resonance mass-resolved excitation spectroscopy, they observed changes in the dihedral angles of these bonds upon excitation to the Rydberg state. This indicates that the molecule undergoes conformational changes in the excited state, highlighting the impact of electronic excitation on molecular geometry.

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